Cas no 7146-61-4 (N-4-(propan-2-yloxy)phenylacetamide)

N-4-(propan-2-yloxy)phenylacetamide structure
7146-61-4 structure
Product Name:N-4-(propan-2-yloxy)phenylacetamide
CAS No:7146-61-4
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD00463571
CID:568304
Update Time:2025-04-23

N-4-(propan-2-yloxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-(1-methylethoxy)phenyl]-
    • N-(4-propan-2-yloxyphenyl)acetamide
    • O-isopropyl acetaminophen
    • 4'-Isopropoxyacetanilide
    • 4-Isopropoxyacetanilide
    • AC1L3TTC
    • AC1Q5MWK
    • acetic acid-(4-isopropoxy-anilide)
    • AH-034
    • CBDivE_000649
    • Essigsaeure-(4-isopropoxy-anilid)
    • Essigsaeure-(4-isopropyloxy-anilid)
    • N-(4-isopropoxyphenyl)acetamide
    • O-Isopropyl paracetamol
    • SureCN6783366
    • N-4-(propan-2-yloxy)phenylacetamide
    • MDL: MFCD00463571
    • Inchi: 1S/C11H15NO2/c1-8(2)14-11-6-4-10(5-7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13)
    • InChI Key: QCSNJTIWCIMFFY-UHFFFAOYSA-N
    • SMILES: CC(OC1C=CC(NC(=O)C)=CC=1)C

Computed Properties

  • Exact Mass: 193.11035

Experimental Properties

  • PSA: 38.33
  • LogP: 2.50520

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Additional information on N-4-(propan-2-yloxy)phenylacetamide

Acetamide, N-[4-(1-methylethoxy)phenyl]- (CAS No. 7146-61-4): A Comprehensive Overview

Acetamide, N-[4-(1-methylethoxy)phenyl]-, identified by its Chemical Abstracts Service number CAS No. 7146-61-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a phenyl ring substituted with a 1-methylethoxy group and an acetamide moiety, has garnered attention due to its versatile applications and potential in various chemical syntheses. The unique structural attributes of this molecule make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of Acetamide, N-[4-(1-methylethoxy)phenyl]- consists of a benzene ring linked to an amide group through a methylethoxy-substituted phenyl ring. This configuration imparts distinct chemical properties that are exploited in multiple industrial and research applications. The presence of the acetamide group enhances the compound's reactivity, making it a useful building block for more complex molecules. Additionally, the methylethoxy substituent influences the electronic properties of the benzene ring, affecting its interaction with other molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds like Acetamide, N-[4-(1-methylethoxy)phenyl]-. Research has indicated that such derivatives may exhibit properties conducive to drug development. For instance, studies have suggested that modifications in the phenyl ring can influence binding affinity to biological targets, making these compounds candidates for further investigation in medicinal chemistry.

One of the most compelling aspects of Acetamide, N-[4-(1-methylethoxy)phenyl]- is its role as a precursor in synthesizing more complex molecules. The acetamide group serves as a versatile handle for further functionalization, allowing chemists to tailor the compound for specific applications. This flexibility has made it a popular choice in academic and industrial research labs alike.

The synthesis of Acetamide, N-[4-(1-methylethoxy)phenyl]- typically involves multi-step organic reactions that require careful optimization. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to introduce the acetamide moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity.

The chemical properties of this compound make it particularly interesting for applications in material science. For example, its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes can be tailored to facilitate various chemical transformations, making them valuable in industrial processes.

In addition to its synthetic utility, Acetamide, N-[4-(1-methylethoxy)phenyl]- has shown promise in environmental chemistry. Researchers are exploring its potential as a degradation product of more complex organic molecules, providing insights into environmental fate and impact assessments. Understanding how this compound behaves in natural systems is crucial for developing sustainable chemical practices.

The spectroscopic and analytical characterization of Acetamide, N-[4-(1-methylethoxy)phenyl]- is another area of active research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly used to elucidate its structure and confirm purity. These analytical methods are essential for ensuring the quality and consistency of the compound across different batches and applications.

The impact of this compound extends beyond academic research into practical applications. Industries leveraging its properties have developed novel formulations for agrochemicals and specialty chemicals. These formulations benefit from the enhanced stability and reactivity offered by the molecular structure of Acetamide, N-[4-(1-methylethoxy)phenyl]-.

Furthermore, the compound's role in drug discovery cannot be overstated. Its structural features make it an attractive scaffold for designing new therapeutic agents. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological properties to target specific diseases or biological pathways.

The future prospects for Acetamide, N-[4-(1-methylethoxy)phenyl]- are promising as research continues to uncover new applications and refine synthetic methodologies. Advances in computational chemistry are also expected to play a significant role in predicting and optimizing its behavior in various contexts.

In conclusion, Acetamide, N-[4-(1-methylethoxy)phenyl]- (CAS No. 7146-61-4) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and environmental chemistry. As our understanding of its properties grows, so too will its applications in industry and academia.

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